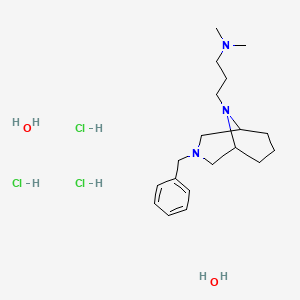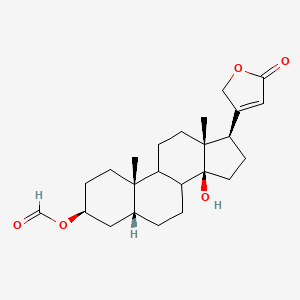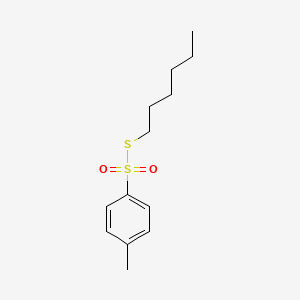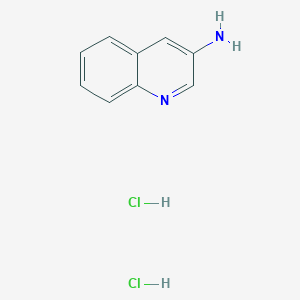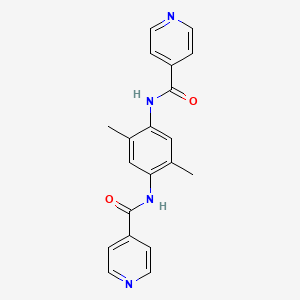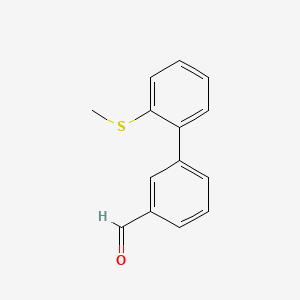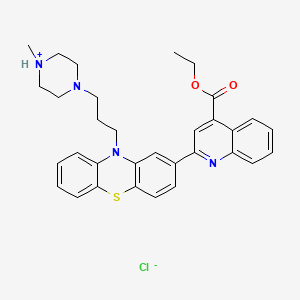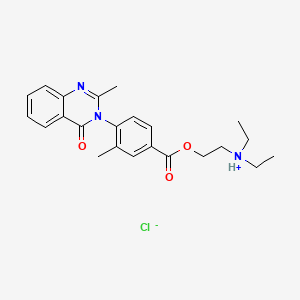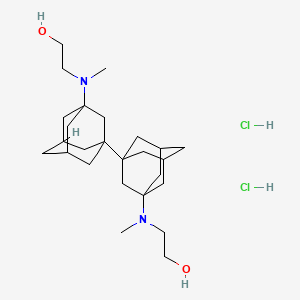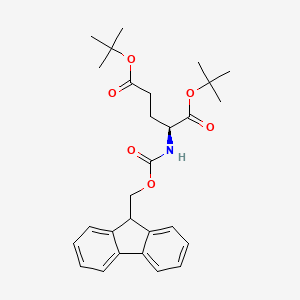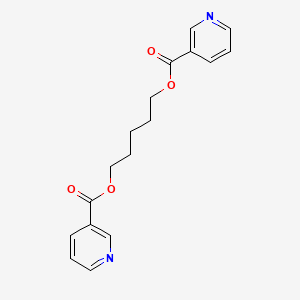
Nicotinic acid, pentamethylene ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nicotinic acid, pentamethylene ester is a derivative of nicotinic acid, also known as niacin or vitamin B3. This compound is part of the broader family of nicotinic acid esters, which are known for their diverse applications in various fields, including medicine, chemistry, and industry. Nicotinic acid itself is a vital nutrient involved in numerous biological processes, and its derivatives often exhibit unique properties that make them valuable for specific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of nicotinic acid, pentamethylene ester typically involves the esterification of nicotinic acid with pentamethylene alcohol. This reaction can be catalyzed by acids such as sulfuric acid or hydrochloric acid. The process generally involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods: On an industrial scale, the production of nicotinic acid esters, including the pentamethylene ester, often employs continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures the consistent production of high-purity esters.
Análisis De Reacciones Químicas
Types of Reactions: Nicotinic acid, pentamethylene ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to nicotinic acid and pentamethylene alcohol in the presence of water and an acid or base catalyst.
Oxidation: The ester can undergo oxidation reactions, typically resulting in the formation of carboxylic acids and other oxidized products.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products:
Hydrolysis: Nicotinic acid and pentamethylene alcohol.
Oxidation: Carboxylic acids and other oxidized derivatives.
Substitution: Various substituted nicotinic acid derivatives.
Aplicaciones Científicas De Investigación
Nicotinic acid, pentamethylene ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular metabolism and as a tool for investigating nicotinic acid pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the context of lipid metabolism and cardiovascular health.
Industry: Utilized in the production of various chemical products and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of nicotinic acid, pentamethylene ester is closely related to that of nicotinic acid. It is believed to exert its effects through several pathways:
Lipid Metabolism: Modulates the synthesis and breakdown of lipids, influencing levels of triglycerides and cholesterol.
Receptor Interaction: Binds to specific receptors, such as the G protein-coupled receptor 109A, which mediates some of its biological effects.
Anti-inflammatory Effects: Reduces inflammation by modulating the expression of inflammatory cytokines and other mediators.
Comparación Con Compuestos Similares
Nicotinic acid, pentamethylene ester can be compared with other nicotinic acid derivatives, such as:
Nicotinamide: The amide form of nicotinic acid, which is also used in various therapeutic applications.
Inositol Hexanicotinate: A form of nicotinic acid that releases nicotinic acid slowly, reducing the risk of side effects.
Extended-Release Nicotinic Acid: Designed to provide a sustained release of nicotinic acid, improving its therapeutic profile.
Uniqueness: this compound is unique due to its specific ester structure, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other nicotinic acid derivatives.
Propiedades
Número CAS |
101952-68-5 |
|---|---|
Fórmula molecular |
C17H18N2O4 |
Peso molecular |
314.34 g/mol |
Nombre IUPAC |
5-(pyridine-3-carbonyloxy)pentyl pyridine-3-carboxylate |
InChI |
InChI=1S/C17H18N2O4/c20-16(14-6-4-8-18-12-14)22-10-2-1-3-11-23-17(21)15-7-5-9-19-13-15/h4-9,12-13H,1-3,10-11H2 |
Clave InChI |
QXAAJEOJGGACLR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C(=O)OCCCCCOC(=O)C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


